molecular formula C12H11NO3 B1347696 N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide CAS No. 423729-51-5

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide

Cat. No. B1347696
CAS RN: 423729-51-5
M. Wt: 217.22 g/mol
InChI Key: RYFXYSCKNZGIME-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide, commonly referred to as NMFC, is a small molecule that has been studied for its potential in various scientific applications. NMFC has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for its use in laboratory experiments. Additionally, potential future directions for NMFC research will be discussed.

Scientific Research Applications

Synthesis and Structural Features of c-Met Inhibitors

N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide, structurally similar to the compound of interest, has been studied for its c-Met inhibitory properties. The compound showcases distinct structural features like '5 atoms regulation' and a long chain capable of forming hydrogen bonds, crucial for c-Met inhibition. A rapid and high yield synthetic route for this compound was established, optimizing it through reduction and nucleophilic substitution reactions. This research contributes to the understanding of the synthesis and structural significance in the development of c-Met inhibitors (Chu et al., 2021).

Antimicrobial Activities of Related Compounds

Studies on N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, compounds with a resemblance to the compound of interest, have demonstrated significant antibacterial and antimycobacterial activities. Some compounds in this series showed activities comparable or higher than standard drugs like ampicillin or rifampicin against various bacterial strains and Mycobacterium tuberculosis. This indicates the potential of structurally similar compounds in antimicrobial applications (Goněc et al., 2015).

Bioactivity of Ring-Substituted Carboxanilides

Research involving ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, structurally related to the compound of interest, revealed significant activities related to inhibition of photosynthetic electron transport and antimicrobial properties. These compounds were tested against various Staphylococcus strains and mycobacterial species, demonstrating the importance of structure-activity relationships in designing compounds with desired bioactive properties (Kos et al., 2013).

Mechanism of Action

Mode of Action

It’s possible that it interacts with its targets through a variety of mechanisms, potentially involving binding to specific receptors or enzymes, leading to changes in cellular processes . More research is required to provide a detailed explanation of its interaction with its targets and any resulting changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how N-(3-HYDROXYPHENYL)-2-METHYL-3-FURAMIDE interacts with its targets and exerts its effects.

properties

IUPAC Name

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-11(5-6-16-8)12(15)13-9-3-2-4-10(14)7-9/h2-7,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFXYSCKNZGIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358108
Record name N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide

CAS RN

423729-51-5
Record name N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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